molecular formula C26H28FN5O2S B11272238 N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B11272238
M. Wt: 493.6 g/mol
InChI Key: KVVGZUXBRYVESZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, introduction of the triazolo moiety, and subsequent functionalization with the cyclohexyl and 3-fluorobenzylthio groups.

    Formation of Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.

    Introduction of Triazolo Moiety: The triazolo ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the fluorobenzylthio group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and chloroform.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as an anticancer, antimicrobial, or antiviral agent due to its unique structural features.

    Biology: It can be used as a probe to study biological pathways and molecular interactions involving quinazoline derivatives.

    Agriculture: The compound may have potential as an agricultural bactericide or fungicide, similar to other quinazoline derivatives.

    Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The triazolo and quinazoline moieties are known to interact with various biological targets, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds containing the quinazolinone core, such as 4-quinazolinone derivatives, which have shown various biological activities.

    Triazoloquinazoline Derivatives: Compounds with similar triazoloquinazoline structures, which are known for their antimicrobial and anticancer properties.

Uniqueness

N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to the presence of the cyclohexyl and 3-fluorobenzylthio groups, which may confer specific biological activities and enhance its interaction with molecular targets compared to other similar compounds.

Properties

Molecular Formula

C26H28FN5O2S

Molecular Weight

493.6 g/mol

IUPAC Name

N-cyclohexyl-1-[(3-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H28FN5O2S/c1-2-13-31-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(31)29-30-26(32)35-16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)

InChI Key

KVVGZUXBRYVESZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)F

Origin of Product

United States

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